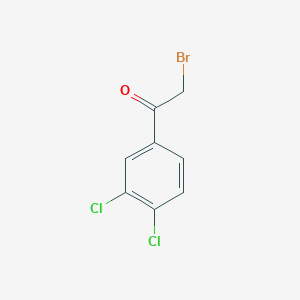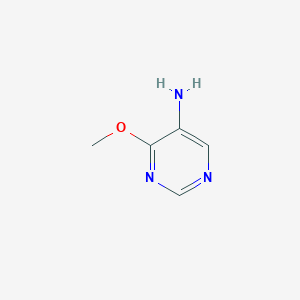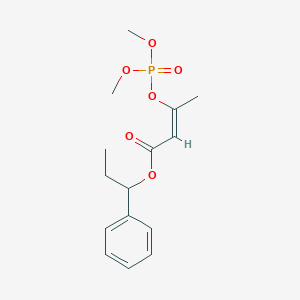
1-phenylpropyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenylpropyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPOB and belongs to the class of phosphonate esters. PPOB has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of PPOB is not fully understood. However, studies have suggested that PPOB acts by inhibiting the activity of certain enzymes involved in various cellular processes. PPOB has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. PPOB has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of cyclic nucleotide levels.
Effets Biochimiques Et Physiologiques
PPOB has been found to have various biochemical and physiological effects. Studies have shown that PPOB can induce apoptosis (programmed cell death) in cancer cells. PPOB has also been found to reduce inflammation and oxidative stress, which are known to play a role in various diseases. Additionally, PPOB has been shown to improve mitochondrial function and energy metabolism in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
PPOB has several advantages for lab experiments. PPOB is stable and can be easily synthesized using various methods. PPOB is also relatively non-toxic and can be used at low concentrations. However, PPOB has some limitations for lab experiments. PPOB is hydrophobic and may require the use of solvents such as DMSO or ethanol for dissolution. PPOB may also have off-target effects due to its inhibition of HDACs and PDEs.
Orientations Futures
There are several future directions for research on PPOB. One area of research is the development of PPOB analogs with improved potency and selectivity. Another area of research is the investigation of the molecular mechanisms underlying the effects of PPOB on various cellular processes. Additionally, further studies are needed to determine the optimal dosages and treatment regimens for PPOB in various disease models. Finally, the potential clinical applications of PPOB should be explored further.
Méthodes De Synthèse
PPOB can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3-dimethoxyphosphoryloxybut-2-enoic acid with phenylpropyl alcohol in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields PPOB as a white solid. Other methods involve the use of different starting materials and catalysts.
Applications De Recherche Scientifique
PPOB has been studied extensively for its potential applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. Studies have shown that PPOB has anti-cancer properties and can inhibit the growth of various cancer cells. PPOB has also been found to have neuroprotective effects and can protect neurons from damage caused by oxidative stress. Additionally, PPOB has been shown to have cardioprotective effects and can improve cardiac function in animal models of heart failure.
Propriétés
Numéro CAS |
17747-24-9 |
|---|---|
Nom du produit |
1-phenylpropyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
Formule moléculaire |
C15H21O6P |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
1-phenylpropyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C15H21O6P/c1-5-14(13-9-7-6-8-10-13)20-15(16)11-12(2)21-22(17,18-3)19-4/h6-11,14H,5H2,1-4H3/b12-11- |
Clé InChI |
VXGOMXKHOGFASB-QXMHVHEDSA-N |
SMILES isomérique |
CCC(C1=CC=CC=C1)OC(=O)/C=C(/C)\OP(=O)(OC)OC |
SMILES |
CCC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC |
SMILES canonique |
CCC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC |
Synonymes |
3-(Dimethoxyphosphinyloxy)-2-butenoic acid α-ethylbenzyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



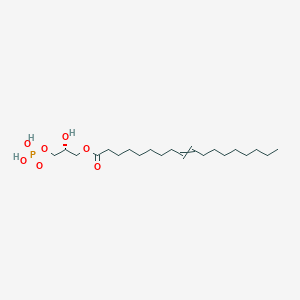

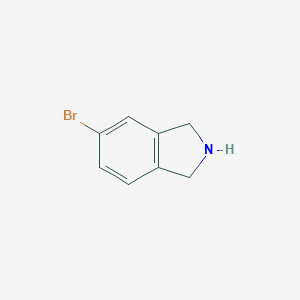
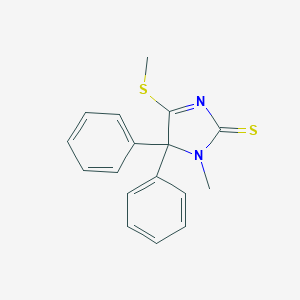
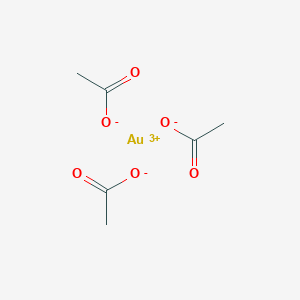
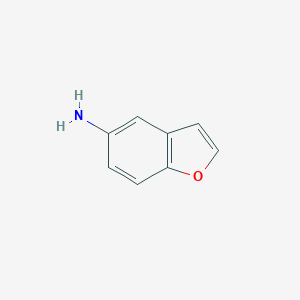
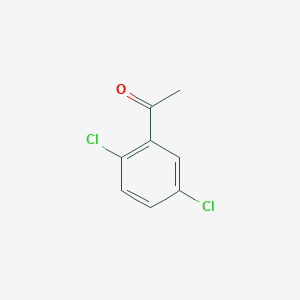
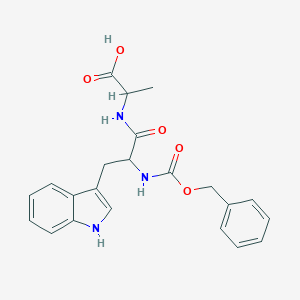
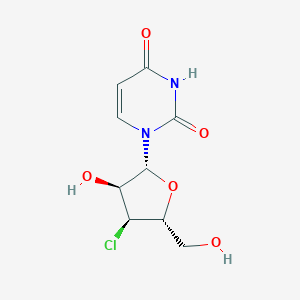
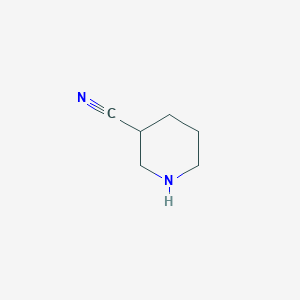

![(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone](/img/structure/B105185.png)
